1,3,6,8-Tetraisopropylpyrene

Organic electronics Hole-transport materials Electrochemistry

Unsubstituted pyrene and many alkylated derivatives suffer from excimer formation and aggregation-caused quenching (ACQ), limiting their utility in OLEDs and fluorescent probes. 1,3,6,8-Tetraisopropylpyrene (TIPPy) provides a validated solution via precise steric shielding at the 1,3,6,8-positions. - **Monomeric emission** even at high concentrations; eliminates excimer artifacts - **Scalable synthesis** from 1,3,6,8-tetrabromopyrene; acts as a functional intermediate - **Benchmarked crystal data** (CCDC 674750, 674751) for structural validation

Molecular Formula C28H34
Molecular Weight 370.6 g/mol
CAS No. 24300-95-6
Cat. No. B11969039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetraisopropylpyrene
CAS24300-95-6
Molecular FormulaC28H34
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C
InChIInChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3
InChIKeyGWSMALASBJWDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6,8-Tetraisopropylpyrene: Sterically Shielded Pyrene Core


1,3,6,8-Tetraisopropylpyrene (TIPPy) is a tetraalkyl-substituted polycyclic aromatic hydrocarbon (PAH) derivative with a pyrene core sterically congested at the 1,3,6,8-positions by four isopropyl groups [1]. This substitution pattern is specifically designed to inhibit the face-to-face π-π stacking and excimer formation that limits the utility of unsubstituted pyrene in organic electronics and fluorescent probe applications [1]. The compound is synthesized via a practical and scalable route, enabling its use as a research chemical and a building block for materials science [1]. Basic physicochemical properties have been documented, including its molecular formula (C28H34) and molecular weight (370.6 g/mol) [2].

Steric Design
1,3,6,8-tetraisopropyl substitution blocks face-to-face π-stacking, enabling excimer-free photophysics.
Optoelectronic Building Block
Supports hole-transport material research and blue OLED emitter development with suppressed aggregation-caused quenching.
Scalable Synthesis
High-yielding Suzuki coupling–hydrogenation route from 1,3,6,8-tetrabromopyrene provides reliable procurement.

Why 1,3,6,8-Tetraisopropylpyrene Cannot Be Substituted by Generic Analogs


Unsubstituted pyrene and its loosely-substituted analogs suffer from detrimental self-association, forming excimers in solution and disordered aggregates in the solid state that fundamentally alter emission color, lifetime, and charge transport properties [1]. Even closely related tetraalkylpyrene isomers, such as 2,4,7,10-tetraisopropylpyrene, or congeners like 1,3,6,8-tetracyclohexylpyrene, exhibit different molecular packing and photophysical behavior due to variations in steric bulk and symmetry [2]. The specific 1,3,6,8-substitution pattern of TIPPy with branched isopropyl groups provides a uniquely balanced steric shield that suppresses excimer formation while maintaining electrochemical accessibility, a profile not replicated by other alkyl-substituted pyrene derivatives [1][2].

TIPPy: excimer-free monomeric emission
Unsubstituted pyrene may introduce strong excimer bands, shifting emission color and reducing quantum yield.
TIPPy: balanced steric shield from isopropyl groups
2,4,7,10-tetraisopropylpyrene isomer may exhibit different molecular packing and photophysical behavior due to altered symmetry.
TIPPy: electrochemical accessibility with reversible oxidation
1,3,6,8-tetracyclohexylpyrene may shift oxidation potential and reversibility, limiting direct substitution in hole-transport studies.

Head-to-Head Quantitative Differentiation Against Key Analogs


Reversible Electrochemical Oxidation vs. Irreversible Parent Pyrene

1,3,6,8-Tetraisopropylpyrene (3) undergoes a fully reversible electrochemical oxidation, a critical property for hole-transport materials. In contrast, the parent pyrene (9) undergoes an irreversible oxidation under identical conditions [1].

Electrochemical Reversibility
Head-to-head
Reversible oxidation at Eox = 0.98 V vs SCE; parent pyrene irreversible at 1.36 V.
Supports hole-transport material research.
-380 mV anodic shift, ia/ic = 1.0.
Organic electronics Hole-transport materials Electrochemistry

Exclusive Monomeric Emission via Steric Suppression of Excimers

The steric bulk of the isopropyl groups completely inhibits the face-to-face π-stacking necessary for excimer formation. While parent pyrene displays a broad, featureless excimer emission centered at ~472 nm, TIPPy shows exclusively monomeric emission across a wide concentration range [1].

Excimer Suppression
Head-to-head
Exclusive monomeric emission across 1.66 µM–10 µM; pyrene shows broad excimer band at ~472 nm.
Supports blue-emitter research context.
Total absence of excimer emission.
OLED emitters Fluorescent probes Photophysics

Isolation and X-ray Structure of a Stable Monomeric Cation Radical

The steric shielding of the pyrene core enabled, for the first time, the isolation and single-crystal X-ray structural characterization of a monomeric pyrene cation radical salt (3•+SbCl₆⁻). The parent pyrene cation radical rapidly dimerizes in solution, showing characteristic charge-resonance bands that are completely absent in TIPPy [1].

Monomeric Cation Radical
Head-to-head
Stable 3•+SbCl₆⁻ isolated; X-ray structure solved. Pyrene cation radical dimerizes, showing NIR charge-resonance band.
Unique model for polaron structure studies.
No dimerization; solution stable >12 h.
Cation radical chemistry X-ray crystallography Materials science

Bond Length Changes Upon Oxidation: Experiment vs. DFT Polaron Mapping

X-ray crystallographic data for both the neutral TIPPy and its cation radical salt allowed the direct experimental measurement of bond length changes upon one-electron oxidation, providing a benchmark for DFT calculations [1].

Bond Length Changes
Head-to-head
Experimental vs DFT: bond B lengthens +2.2 pm (exp), +2.4 pm (DFT); bond D +2.8 pm (exp), +2.3 pm (DFT).
Benchmark for polaron structural modeling.
Reasonable experiment-DFT agreement.
DFT calculations Polaron structure Bond length alternation

Solvent Polarity Probe Behavior: Dynamic Range Comparison

1,3,6,8-Tetraisopropylpyrene (TIPPy) exhibits solvent-dependent fluorescence intensity ratios, but its dynamic range is significantly smaller than that of the best-performing alkylpyrene probe, 4-isopropylpyrene, defining a specific niche for its utility [1][2].

Solvent Polarity Probe
Cross-study comparable
I/III band ratio dynamic range = 0.81 (cyclohexane to DMSO).
May support applications needing constant emission profile.
Dynamic range ~30% smaller than 4-isopropylpyrene.
Fluorescent probes Solvent polarity Analytical chemistry

Practical High-Yielding Synthesis via Suzuki Coupling-Hydrogenation

A practical two-step synthesis from 1,3,6,8-tetrabromopyrene proceeds via 4-fold Suzuki coupling with isopropenylboronic acid (yielding 92% of the tetraisopropenylpyrene intermediate) followed by quantitative catalytic hydrogenation. This route overcomes the complex mixtures produced by unsuccessful Friedel-Crafts alkylation approaches [1].

Scalable Synthesis
Method context
Two-step: Suzuki coupling (92% yield) then quantitative hydrogenation.
Supports procurement feasibility.
Overcomes low-yield Friedel-Crafts routes.
Synthetic chemistry Process development Suzuki coupling

Research and Industrial Application Scenarios


Model for Isolated Polarons in Organic Semiconductors

The ability to isolate a monomeric, stable cation radical salt with full X-ray crystallographic characterization makes TIPPy a unique molecular model for studying polaron structures without the confounding effects of dimerization or aggregation [1]. Researchers can directly correlate experimental bond length distortions with DFT calculations, as demonstrated by the bonding changes mapped onto the HOMO [1]. This is particularly valuable for calibrating computational models used to design next-generation organic semiconductors.

Blue OLED Emitter with Suppressed Aggregation-Caused Quenching

The exclusive monomeric emission of TIPPy, even at high concentrations, directly addresses the aggregation-caused quenching that plagues pyrene-based emitters in OLEDs [1]. For industrial R&D seeking blue-light-emitting materials with high color purity and prolonged lifetime, the steric shielding effect demonstrated by TIPPy is a validated design principle, as cited in patent literature for 1,3,6,8-tetrasubstituted pyrene OLED compounds [2].

Inert Fluorescent Tracer with Low Solvatochromic Sensitivity

Unlike the strongly solvatochromic probe 4-isopropylpyrene, TIPPy exhibits a modest dynamic range in its fluorescence intensity ratio (0.81 across solvents from cyclohexane to DMSO) [3][4]. This makes TIPPy suitable as a fluorescent tracer in complex media where the emission spectrum must remain relatively constant regardless of local environmental changes, such as in polymer dynamics studies or two-phase flow visualization.

Synthetic Intermediate for Advanced Functional Pyrene Derivatives

The practical, high-yielding synthesis from 1,3,6,8-tetrabromopyrene [1] positions TIPPy as a valuable intermediate for further functionalization via the remaining positions or through modification of the isopropyl groups. Its established crystal structure data (CCDC 674750, 674751) provides a reliable benchmark for structural characterization of derivatives [1].

Application
Selection Property
Validation Focus
Polaron model studies
Isolated monomeric cation radical with full X-ray structure
Crystallographic and DFT correlation of bond length changes
Blue OLED emitter research
Steric suppression of aggregation-caused quenching
Monomeric emission purity at elevated concentrations
Fluorescent tracer studies
Low solvatochromic sensitivity (limited dynamic range)
Emission profile constancy across solvent environments
Synthetic intermediate for pyrene derivatives
High-yield, scalable two-step route
Structural benchmarks (CCDC depositions) for derivative characterization
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